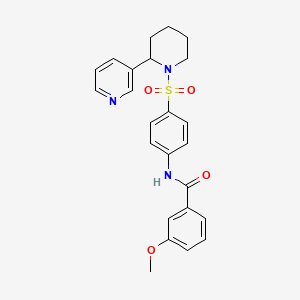

3-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S/c1-31-21-8-4-6-18(16-21)24(28)26-20-10-12-22(13-11-20)32(29,30)27-15-3-2-9-23(27)19-7-5-14-25-17-19/h4-8,10-14,16-17,23H,2-3,9,15H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHLUDNQRJAPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.

Mode of Action

It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development. This suggests that the compound might interact with its targets in a way that inhibits their function, leading to its anti-tubercular activity.

Biochemical Pathways

Similar compounds have been shown to exhibit anti-tubercular activity, which suggests that this compound may affect the biochemical pathways involved in the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also have a similar effect.

Scientific Research Applications

The compound 3-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential, mechanism of action, and relevant case studies.

Molecular Formula

- C : 20

- H : 24

- N : 3

- O : 3

- S : 1

Structural Characteristics

The structure consists of a benzamide backbone substituted with a methoxy group and a sulfonyl-piperidine moiety. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the pyridine and piperidine rings may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of benzamide can inhibit tumor growth by modulating signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

Compounds containing sulfonyl groups are known for their antimicrobial activity. The sulfonamide class has been extensively studied for its efficacy against various bacterial strains. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation in the development of new antibiotics .

Neurological Applications

The piperidine ring is often associated with neuroactive compounds. Research into similar structures has demonstrated potential in treating neurological disorders, including anxiety and depression. The compound's ability to modulate neurotransmitter systems could be explored for therapeutic uses in these areas .

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, derivatives of benzamide, including those structurally related to our compound, showed IC50 values indicating significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

A series of tests were performed on synthesized analogs of the compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity, suggesting that the sulfonyl group plays a crucial role in membrane permeability and interaction with bacterial enzymes .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

- Methoxy vs. Trifluoromethyl (CF3) : The target compound’s 3-methoxy group is less electron-withdrawing than the CF3 group in its analog , which may reduce metabolic oxidation but also decrease binding affinity to hydrophobic enzyme pockets.

- Halogenation : The bromo-methoxy analog incorporates a bromine atom, increasing molecular weight and steric bulk, which may improve target specificity but limit bioavailability.

Piperidine-Pyridine Motif Variations

- Pyridine Positioning : All analogs retain the 2-(pyridin-3-yl)piperidine sulfonyl group, critical for π-π stacking interactions in kinase binding .

- Piperidine Substitution : The 4-methylpiperidine variant in the bromo-methoxy analog may alter conformational flexibility compared to the unsubstituted piperidine in the target compound.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide, and how can purity be ensured?

- Methodology :

- Coupling Reactions : Use coupling agents like HBTU or BOP with tertiary amines (e.g., Et₃N) in THF to activate carboxylic acids for amide bond formation .

- Sulfonylation : React the piperidine-pyridine intermediate with sulfonyl chlorides under controlled pH (e.g., NaHCO₃) to introduce the sulfonyl group .

- Purification : Employ silica gel column chromatography with gradient elution (e.g., CH₂Cl₂/MeOH) followed by recrystallization in ethanol/HCl for salt formation .

- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and LC-MS for molecular ion detection .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify methoxy, benzamide, and piperidine protons (e.g., δ 7.74–6.84 ppm for aromatic protons, δ 3.80 ppm for methoxy) .

- Mass Spectrometry : ESI-MS for molecular weight confirmation (expected [M+H]⁺ ~500–550 Da) .

- Purity Assessment :

- HPLC : Retention time consistency and peak symmetry (e.g., 90:10 acetonitrile/water) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s biological activity?

- Key Modifications :

- Piperidine Substitution : Compare 2-pyridin-3-yl vs. 3-hydroxyphenyl groups to assess receptor binding (e.g., serotonin receptor affinity via radioligand assays) .

- Sulfonyl Group : Replace with carbonyl or phosphoryl groups to evaluate metabolic stability in microsomal assays .

- Data Interpretation :

- Use IC₅₀ values from kinase inhibition assays (e.g., pIC₅₀ >6.0 indicates strong activity) and correlate with LogP (2.5–3.5) for bioavailability .

Q. What experimental strategies resolve contradictions in solubility and stability data?

- Contradiction Example :

- Solubility : Discrepancies in DMSO vs. aqueous buffer solubility (e.g., 10 mM in DMSO vs. <1 mM in PBS).

- Resolution :

- Use dynamic light scattering (DLS) to detect aggregation. Optimize with co-solvents (e.g., 5% PEG-400) or prodrug strategies (e.g., phosphate ester derivatization) .

Q. How can computational modeling predict off-target interactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.